Cas no 2228313-70-8 (1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one)

1-(2-Chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one is a fluorinated pyrimidine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—a chloromethylpyrimidine core and a trifluoroacetyl group—impart high reactivity, making it a versatile intermediate for heterocyclic modifications. The electron-withdrawing trifluoromethyl moiety enhances electrophilicity, facilitating nucleophilic substitution reactions, while the chloro and methyl substituents offer selective functionalization sites. This compound is particularly valuable in the development of bioactive molecules due to its stability and compatibility with diverse reaction conditions. Its precise molecular architecture supports applications in medicinal chemistry, where it serves as a building block for targeted drug design.
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one structure
2228313-70-8 structure
商品名:1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
CAS番号:2228313-70-8
MF:C7H4ClF3N2O
メガワット:224.567670822144
CID:6318218
PubChem ID:165971487

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
    • 2228313-70-8
    • EN300-1960665
    • インチ: 1S/C7H4ClF3N2O/c1-3-2-4(13-6(8)12-3)5(14)7(9,10)11/h2H,1H3
    • InChIKey: AHPFAHSSWLFWKF-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC(C)=CC(C(C(F)(F)F)=O)=N1

計算された属性

  • せいみつぶんしりょう: 223.9964249g/mol
  • どういたいしつりょう: 223.9964249g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 42.8Ų

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1960665-2.5g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
2228313-70-8
2.5g
$2100.0 2023-09-17
Enamine
EN300-1960665-5g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
2228313-70-8
5g
$3105.0 2023-09-17
Enamine
EN300-1960665-0.25g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
2228313-70-8
0.25g
$985.0 2023-09-17
Enamine
EN300-1960665-0.5g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
2228313-70-8
0.5g
$1027.0 2023-09-17
Enamine
EN300-1960665-1.0g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
2228313-70-8
1g
$0.0 2023-05-23
Enamine
EN300-1960665-0.1g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
2228313-70-8
0.1g
$943.0 2023-09-17
Enamine
EN300-1960665-0.05g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
2228313-70-8
0.05g
$900.0 2023-09-17
Enamine
EN300-1960665-1g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
2228313-70-8
1g
$1070.0 2023-09-17
Enamine
EN300-1960665-10g
1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one
2228313-70-8
10g
$4606.0 2023-09-17

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-one 関連文献

1-(2-chloro-6-methylpyrimidin-4-yl)-2,2,2-trifluoroethan-1-oneに関する追加情報

1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one: A Comprehensive Overview

1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one (CAS No. 2228313-70-8) is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique structure, which combines a pyrimidine ring with a trifluoroacetyl group, making it a versatile building block for advanced chemical synthesis. The pyrimidine ring serves as a central framework, while the trifluoroacetyl group introduces electronic and steric properties that enhance its reactivity and functionality.

The synthesis of 1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one involves a series of carefully designed multi-step reactions. The process typically begins with the preparation of the pyrimidine derivative, followed by the introduction of the trifluoroacetyl group through acylation or similar methods. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly routes for its production. These methods not only reduce the environmental footprint but also improve the overall yield and purity of the compound.

One of the most notable features of this compound is its high thermal stability, which makes it suitable for applications requiring prolonged exposure to elevated temperatures. Additionally, its electrophilic aromatic substitution reactivity has been extensively studied, revealing its potential as an intermediate in the synthesis of heterocyclic compounds. Recent research has demonstrated that this compound can serve as a precursor for the development of novel pharmaceutical agents, particularly in the field of oncology.

The trifluoroacetyl group in this compound plays a pivotal role in modulating its electronic properties. This group imparts strong electron-withdrawing effects, which enhance the electrophilicity of the pyrimidine ring. Such characteristics are highly desirable in organic synthesis, where precise control over reactivity is essential. Furthermore, the presence of chlorine and methyl substituents on the pyrimidine ring introduces additional functional diversity, enabling this compound to participate in a wide range of chemical transformations.

In terms of applications, 1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one has found significant utility in the synthesis of bioactive molecules. For instance, it has been employed as an intermediate in the construction of kinase inhibitors and other enzyme-targeted therapeutic agents. Recent studies have highlighted its potential as a scaffold for developing next-generation antiviral drugs due to its ability to interact with viral proteins through non-covalent interactions.

From an environmental perspective, this compound exhibits low toxicity and minimal bioaccumulation potential under standard laboratory conditions. Its degradation pathways have been studied extensively under various environmental conditions, revealing that it undergoes rapid hydrolysis in aqueous environments. This makes it a safer alternative compared to other similar compounds that may pose long-term ecological risks.

Looking ahead, ongoing research is focused on expanding the scope of applications for 1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one into emerging areas such as nanotechnology and materials science. Its unique combination of electronic properties and structural rigidity makes it an ideal candidate for use in designing advanced materials with tailored functionalities.

In conclusion, 1-(2-Chloro-6-Methylpyrimidin-4-yl)-2,2,2-Trifluoroethan-1-one (CAS No. 2228313708) stands out as a versatile and valuable compound with immense potential across multiple disciplines. Its well-defined structure and tunable properties make it an indispensable tool for researchers aiming to push the boundaries of chemical innovation.

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